

The Anti-thrombotic Potential of Carthamus tinctorius L.: A Technical Guide

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Compound of Interest

Compound Name: 6-Hydroxykaempferol 3,6-diglucoside

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Introduction

Carthamus tinctorius L., commonly known as safflower, has a long history of use in traditional medicine for promoting blood circulation and resolving blood stasis.[1][2] Modern pharmacological research has begun to validate these traditional uses, identifying a range of bioactive compounds within the plant that possess significant anti-thrombotic properties. These compounds interfere with various stages of the thrombotic process, including platelet activation, aggregation, and the coagulation cascade. This technical guide provides an in-depth overview of the anti-thrombotic activity of compounds derived from Carthamus tinctorius L., presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Active Compounds and Quantitative Anti-thrombotic Activity

Multiple classes of compounds isolated from Carthamus tinctorius L. have demonstrated anti-thrombotic effects. These primarily include flavonoids, quinochalones, and other phenolic compounds.[3][4] The quantitative effects of these compounds and extracts on various markers of thrombosis are summarized below.

Table 1: In Vitro Anti-platelet Activity of Carthamus tinctorius Compounds and Extracts

Compound/Extract	Assay	Agonist	System	Concentration	Effect	Reference
Hydroxysafflor yellow A (HSYA)	Platelet Aggregation	PAF	Washed Rabbit Platelets	IC50: 0.99 mmol/L	-	[1]
Hydroxysafflor yellow A (HSYA)	Platelet Aggregation	ADP	Human Platelet-Rich Plasma	25 μ M	70.9% inhibition	[5]
Safflor yellow A (SYA)	Platelet Aggregation	ADP	Human Platelet-Rich Plasma	25 μ M	42.3% inhibition	[5]
Luteolin	Platelet Aggregation	ADP	Human Platelet-Rich Plasma	25 μ M	74.9% inhibition	[5]
Safflower Extract	Platelet Aggregation	ADP	Human Platelet-Rich Plasma	100 μ g/mL	22.3–66.6% inhibition	[5]

Table 2: In Vitro Anticoagulant Activity of Carthamus tinctorius Compounds and Extracts

Compound/ Extract	Assay	System	Concentration	Effect	Reference
Hydroxysafflower yellow A (HSYA)	aPTT	Platelet-Poor Plasma	30 µg/mL (~0.05 mM)	50% prolongation	[6]
Safflower Injection	aPTT	Human Plasma	-	Significant prolongation	[7]
Safflower Injection (Fraction 4)	aPTT	Human Plasma	4.0 µg/µL	95.4 ± 1.4 s	[7]
p-hydroxy-cinnamic acid	aPTT	Human Plasma	-	Significant prolongation	[7]
Safflower Injection	PT	Human Plasma	-	No significant effect	[7]

Table 3: In Vivo Anti-thrombotic Activity of Carthamus tinctorius Extracts

Extract	Animal Model	Dosage	Effect	Reference
Ethanol Extract	Rat FeCl ₃ -induced thrombosis	Dose-dependent	Reduced arterial and venous thrombus weight	[8][9][10]
Safflower yellow	Rat	100 mg/kg & 200 mg/kg	Significantly reduced blood fluidity	[5]
Hydroxysafflower yellow A	Rat	1.5, 3.0, & 6.0 mg/kg (i.v.)	Significantly reduced thrombosis	[5]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-thrombotic activity of compounds from *Carthamus tinctorius* L..

Platelet Aggregation Assay (Light Transmission Aggregometry)

This in vitro assay measures the ability of a compound to inhibit platelet aggregation in response to various agonists.

- Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When a platelet agonist is added, platelets aggregate, and the turbidity of the PRP decreases. An aggregometer measures this change in light transmission, which is proportional to the extent of aggregation.[\[11\]](#)
- Procedure:
 - Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[\[12\]](#)
 - PRP and PPP Preparation: The blood is centrifuged at a low speed (e.g., 240 x g for 10 minutes) to obtain platelet-rich plasma (PRP). The remaining blood is then centrifuged at a higher speed to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).[\[11\]](#)
 - Assay:
 - Aliquots of PRP are placed in cuvettes in the aggregometer and warmed to 37°C.
 - The test compound (dissolved in a suitable solvent) or vehicle control is added to the PRP and incubated for a specific period.
 - A platelet agonist such as adenosine diphosphate (ADP), collagen, or platelet-activating factor (PAF) is added to induce aggregation.[\[11\]](#)
 - The change in light transmission is recorded for a set time (e.g., 5-10 minutes).[\[13\]](#)

- Data Analysis: The percentage of aggregation is calculated relative to the PPP control. The inhibitory effect of the test compound is determined by comparing the aggregation in its presence to that of the vehicle control.

In Vivo Thrombosis Models

This model is used to evaluate the in vivo efficacy of anti-thrombotic agents in an arterial thrombosis setting.

- Principle: Topical application of ferric chloride to an artery induces oxidative injury to the endothelium, leading to the formation of an occlusive thrombus.[\[6\]](#)[\[14\]](#)
- Procedure:
 - Animal Preparation: A rat is anesthetized, and the common carotid artery is surgically exposed.[\[15\]](#)[\[16\]](#)
 - Thrombus Induction: A filter paper saturated with a specific concentration of FeCl_3 solution (e.g., 35-50%) is applied to the surface of the carotid artery for a defined period (e.g., 3-10 minutes).[\[14\]](#)[\[15\]](#)
 - Blood Flow Monitoring: Blood flow in the artery is monitored using a Doppler flow probe to determine the time to occlusion.[\[15\]](#)
 - Treatment: The test compound or vehicle is typically administered (e.g., intravenously or orally) prior to the induction of thrombosis.
 - Outcome Measurement: The primary endpoint is the time to arterial occlusion. The weight of the thrombus can also be measured after excision.[\[15\]](#)

This model is used to study venous thrombosis.

- Principle: Complete or partial ligation of the inferior vena cava induces stasis of blood flow, leading to the formation of a thrombus.[\[17\]](#)[\[18\]](#)
- Procedure:

- **Animal Preparation:** A mouse or rat is anesthetized, and a midline laparotomy is performed to expose the inferior vena cava.[18]
- **Ligation:** The IVC is carefully separated from the surrounding tissues, and a ligature is tied around it. Side branches may also be ligated to ensure complete stasis.[17][18]
- **Treatment:** The test compound or vehicle is administered before or after the ligation procedure.
- **Outcome Measurement:** After a specific period (e.g., 24-48 hours), the animal is euthanized, and the IVC segment containing the thrombus is excised. The thrombus is then removed and weighed.

Coagulation Assays

These assays are performed on platelet-poor plasma to assess the effects of compounds on the coagulation cascade.

- **Principle:** The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade. It measures the time it takes for a clot to form after the addition of a contact activator (e.g., kaolin, silica) and phospholipids to plasma.[19][20]
- **Procedure:**
 - Platelet-poor plasma is incubated at 37°C.
 - An aPTT reagent containing a contact activator and phospholipids is added to the plasma.
 - After a brief incubation, calcium chloride is added to initiate clotting, and the time to clot formation is measured.[21]
 - A prolonged aPTT indicates a deficiency in one or more factors of the intrinsic or common pathways or the presence of an inhibitor.
- **Principle:** The PT assay assesses the extrinsic and common pathways of coagulation. It measures the time for clot formation after the addition of thromboplastin (a source of tissue factor) and calcium to plasma.[8][22]

- Procedure:
 - Platelet-poor plasma is incubated at 37°C.
 - A PT reagent containing thromboplastin and calcium is added.[23]
 - The time to clot formation is measured.
 - A prolonged PT can indicate a deficiency in factors of the extrinsic or common pathways, liver disease, or vitamin K deficiency.[24]

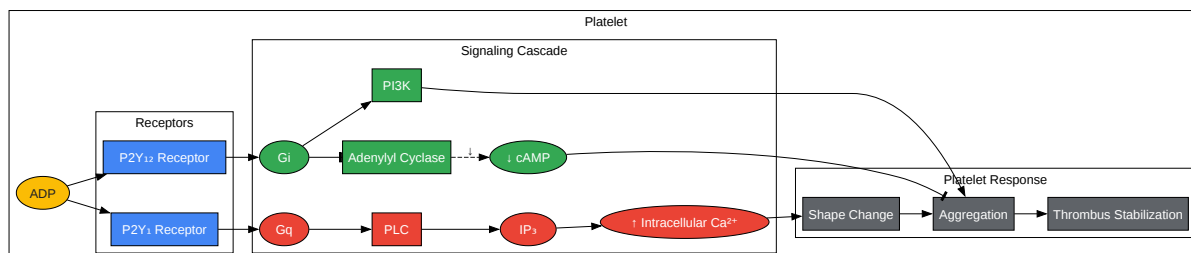
Signaling Pathways and Mechanisms of Action

The anti-thrombotic effects of compounds from *Carthamus tinctorius* L. are mediated through the modulation of key signaling pathways involved in platelet activation and coagulation.

Inhibition of Platelet Activation

Several compounds from safflower have been shown to inhibit platelet activation by interfering with agonist-receptor interactions and downstream signaling cascades.

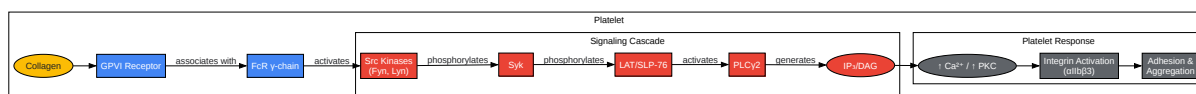
Adenosine diphosphate (ADP) is a crucial platelet agonist that binds to two G-protein coupled receptors on the platelet surface: P2Y₁ and P2Y₁₂. [25] The coordinated signaling through these receptors leads to platelet shape change, aggregation, and thrombus stabilization. [26] Compounds from *Carthamus tinctorius* L. can interfere with this pathway.



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ADP-mediated platelet activation pathway.

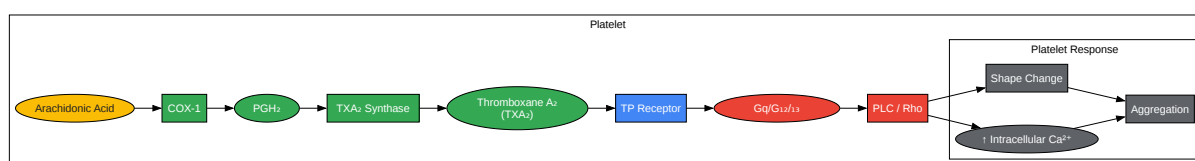
Upon vascular injury, exposed collagen in the subendothelium serves as a potent platelet activator, primarily through the glycoprotein VI (GPVI) receptor.[9][27] This interaction initiates a signaling cascade involving tyrosine kinases, leading to robust platelet adhesion and aggregation.



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Collagen-mediated platelet activation via GPVI.

Thromboxane A₂ is a potent vasoconstrictor and platelet agonist that is synthesized by activated platelets. It acts as a positive feedback mediator, amplifying the initial platelet activation signal.^{[4][28]}

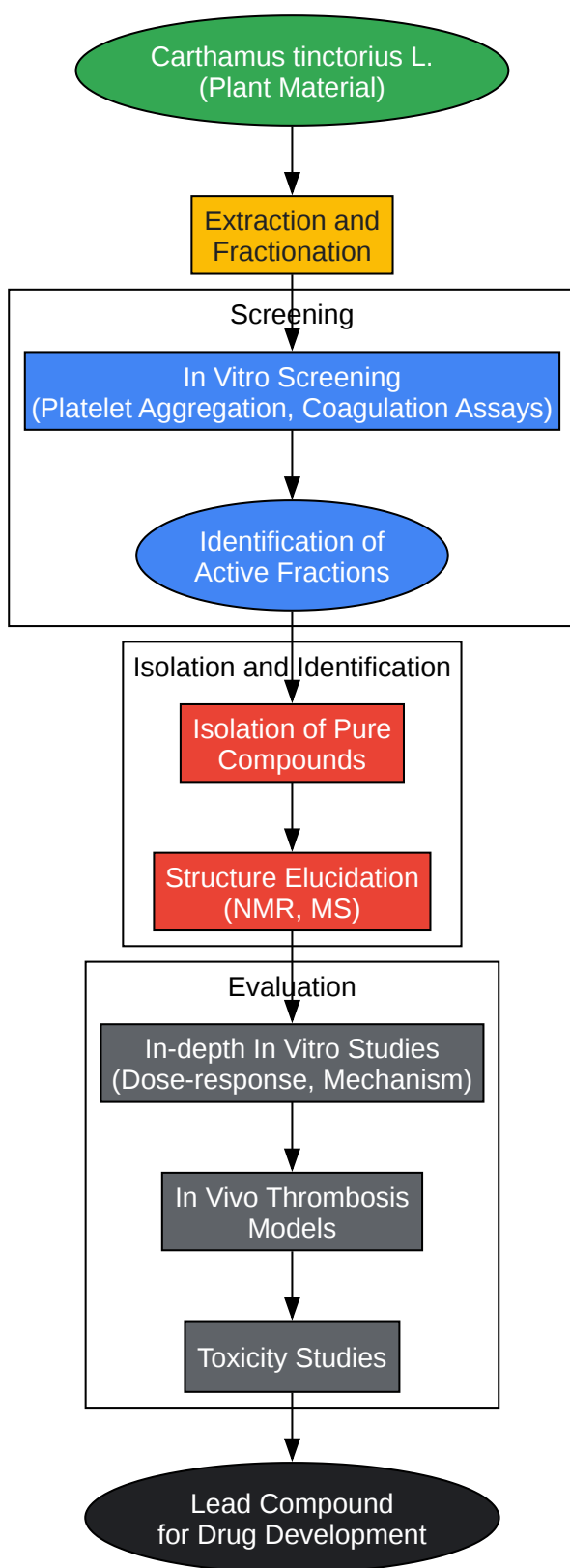


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Thromboxane A₂ synthesis and signaling.

Experimental Workflow for Anti-thrombotic Drug Discovery from *Carthamus tinctorius* L.

The process of identifying and characterizing anti-thrombotic compounds from *Carthamus tinctorius* L. involves a multi-step approach, from initial screening of extracts to in-depth mechanistic studies of isolated compounds.



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Workflow for anti-thrombotic drug discovery.

Conclusion

Carthamus tinctorius L. is a rich source of bioactive compounds with potent anti-thrombotic activities. The evidence presented in this guide, encompassing quantitative data from in vitro and in vivo studies, detailed experimental protocols, and an understanding of the underlying molecular mechanisms, provides a solid foundation for further research and development in this area. The identified active compounds, particularly hydroxysafflor yellow A and various flavonoids, hold promise as lead candidates for the development of novel anti-thrombotic agents. Future research should focus on the synergistic effects of these compounds, their pharmacokinetic and pharmacodynamic profiles, and their potential for clinical application in the prevention and treatment of thrombotic disorders.

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